(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Formation of the Imino Group: The imino group can be formed by reacting the cyano-substituted chromene with an amine under basic conditions.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the chromene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-2-[(4-cyanophenyl)imino]-8-propoxy-2H-chromene-3-carboxamide: Similar structure with a propoxy group instead of an ethoxy group.
(2Z)-2-[(4-cyanophenyl)imino]-8-butoxy-2H-chromene-3-carboxamide: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-cyanophenyl)imino-8-ethoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-16-5-3-4-13-10-15(18(21)23)19(25-17(13)16)22-14-8-6-12(11-20)7-9-14/h3-10H,2H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBLCNOIUSHYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C#N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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